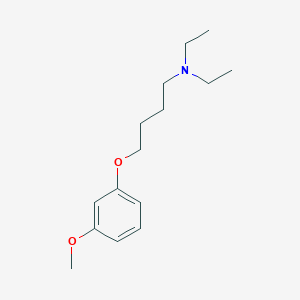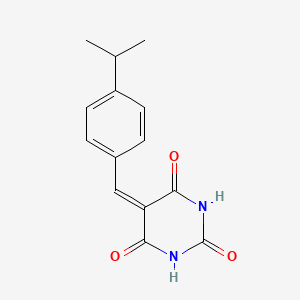![molecular formula C14H24N2O2 B5161424 (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine, also known as DMPEA or 2,3-dimethylphenethylamine, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research due to its potential therapeutic effects.
作用機序
The exact mechanism of action of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have neuroprotective effects by preventing the death of neurons and promoting their growth.
実験室実験の利点と制限
One advantage of using (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine.
将来の方向性
There are several future directions for the study of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Further studies are also needed to determine the safety profile of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine and to optimize its therapeutic effects.
Conclusion:
In conclusion, (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine is a synthetic compound that has been used in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, further studies are needed to determine its safety profile and to optimize its therapeutic effects.
合成法
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2,3-dimethylphenol with 2-(2-chloroethoxy)ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been used in scientific research to study its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-4-3-5-14(13(12)2)18-11-10-17-9-8-16-7-6-15/h3-5,16H,6-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICDFZLODXSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCNCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)
